3'-Methylflavokawin

Description

Properties

Molecular Formula |

C18H18O5 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

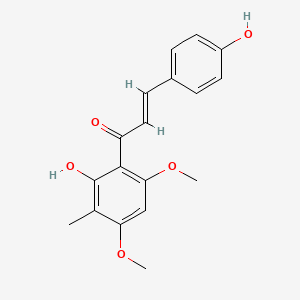

(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H18O5/c1-11-15(22-2)10-16(23-3)17(18(11)21)14(20)9-6-12-4-7-13(19)8-5-12/h4-10,19,21H,1-3H3/b9-6+ |

InChI Key |

SEWZLIZAUPQMMM-RMKNXTFCSA-N |

Isomeric SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3'-Methylflavokawin: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural origins and detailed isolation methodologies for 3'-Methylflavokawin, a chalcone attracting interest within the scientific community. This document provides a consolidated resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, offering insights into its sources, extraction, purification, and potential biological interactions.

Natural Occurrences of this compound and Related Chalcones

This compound belongs to the flavokawain class of chalcones. While specific data on the widespread natural occurrence of this compound is limited, its structural relatives, flavokawain A, B, and C, are well-documented constituents of the kava plant (Piper methysticum). Furthermore, the broader class of chalcones is prevalent in the plant kingdom, with notable concentrations in species of the genera Alpinia and Piper. One report also indicates that this compound can be isolated from Humulus lupulus (hops).

Quantitative Analysis of Related Flavokawains

Precise quantitative data for this compound in natural sources remains an area for further investigation. However, analysis of related compounds in Piper methysticum provides valuable context. High-performance liquid chromatography (HPLC) analysis of an ethanolic extract of kava has quantified the concentrations of its primary flavokawain constituents.

| Compound | Concentration (mg/100 mg of ethanolic extract) |

| Flavokawain A | 0.62 ± 0.01 |

| Flavokawain B | 0.34 ± 0.01 |

| Flavokawain C | 0.14 ± 0.003 |

Table 1: Quantitative data for flavokawains A, B, and C in an ethanolic extract of Piper methysticum.[1]

Experimental Protocols: Isolation and Purification

A definitive, detailed protocol for the isolation of this compound from a natural source is not extensively documented in publicly available literature. However, by adapting established methodologies for the separation of flavonoids and chalcones from plant matrices, a robust purification strategy can be devised. The following section outlines a generalized yet comprehensive experimental workflow.

Extraction

The initial step involves the extraction of the raw plant material (e.g., dried and powdered rhizomes of Piper methysticum or flowers of Humulus lupulus).

Protocol:

-

Maceration: The ground plant material is submerged in a suitable organic solvent, such as ethanol or acetone, at room temperature.

-

Agitation: The mixture is agitated for a prolonged period (24-48 hours) to ensure thorough extraction of secondary metabolites.

-

Filtration: The mixture is filtered to separate the liquid extract from the solid plant debris.

-

Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation using Column Chromatography

The crude extract, a complex mixture of compounds, is then subjected to column chromatography for initial separation.

Protocol:

-

Column Packing: A glass column is packed with a stationary phase, typically silica gel, suspended in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Elution: A gradient of solvents with increasing polarity is passed through the column. This is typically achieved by gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., n-hexane).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify fractions containing compounds with similar chromatographic behavior. Fractions with similar profiles are pooled.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Fractions enriched with the target compound are further purified using preparative HPLC, a high-resolution technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.

Protocol:

-

Column Selection: A reversed-phase column (e.g., C18) is typically used for the separation of flavonoids and chalcones.

-

Mobile Phase Optimization: An optimal mobile phase is determined through analytical HPLC. This is often a mixture of water (acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed.

-

Sample Injection: The semi-purified fraction is dissolved in the mobile phase and injected into the preparative HPLC system.

-

Fraction Collection: The eluate is monitored by a UV detector, and fractions corresponding to the desired peak are collected.

-

Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Signaling Pathway Interactions

While direct experimental evidence for the interaction of this compound with specific signaling pathways is limited, the broader class of flavonoids is known to modulate key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, influencing a wide range of cellular processes. Flavonoids have been shown to inhibit the phosphorylation of key kinases in this pathway, such as ERK, thereby modulating downstream gene expression.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling network that promotes cell survival and growth. Dysregulation of this pathway is implicated in various diseases, including cancer. Many flavonoids have been reported to inhibit the activation of PI3K and the subsequent phosphorylation of Akt.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Workflow Diagram

The logical flow of isolating and identifying this compound from a natural source is depicted in the following diagram.

Caption: General workflow for the isolation and identification of this compound.

References

An In-depth Technical Guide to 3'-Methylflavokawin A: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylflavokawin A is a naturally occurring chalcone that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its anticancer and anti-inflammatory effects. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound A is a chalconoid, a class of compounds characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The systematic name for this compound A is (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

Table 1: Chemical Identifiers for this compound A

| Identifier | Value |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| CAS Number | 1044743-35-2[1] |

| Molecular Formula | C₁₈H₁₈O₅[1] |

| SMILES | CC1=C(C=C(C(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC |

Physicochemical Properties

A summary of the known physicochemical properties of this compound A is provided below. It is important to note that while some experimental data is available, other values may be predicted from computational models.

Table 2: Physicochemical Properties of this compound A

| Property | Value | Source |

| Molecular Weight | 314.3 g/mol | [1] |

| Appearance | Yellow powder | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | No specific data available. General advice for chalcones suggests warming and sonication for better dissolution in stock solutions. | [2] |

| logP (Octanol-Water Partition Coefficient) | Not available |

Biological Activities and Mechanism of Action

This compound A, as a member of the flavokawain family, is anticipated to possess significant biological activities, primarily in the realms of cancer and inflammation. While specific quantitative data for this compound A is limited in the public domain, the biological activities of closely related methyl-substituted flavones and flavanones provide strong evidence for its potential therapeutic effects.

Anticancer Activity

Chalcones and related flavonoids have demonstrated promising anticancer effects. Studies on similar compounds suggest that this compound A may inhibit the proliferation of various cancer cell lines. The mechanism of action is thought to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival. One such critical pathway is the ERK (Extracellular signal-regulated kinase) pathway.

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing processes like cell division and proliferation.[2] Dysregulation of this pathway is a hallmark of many cancers. It is hypothesized that this compound A may exert its anticancer effects by inhibiting key components of this pathway, such as the kinases Raf, MEK, and ERK, thereby leading to a reduction in the transcription of genes that promote cancer cell growth.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Flavonoids are well-known for their anti-inflammatory properties. Research on related methyl-substituted flavones and flavanones has demonstrated their ability to suppress inflammatory responses in cellular models.[3][4][5] A primary mechanism underlying these effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound A is thought to interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression. The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a key inflammatory mediator.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound A's biological activities. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound A on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound A stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound A in a complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is designed to assess the effect of this compound A on the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound A

-

LPS (lipopolysaccharide)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound A for a specified time (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein levels.

Nitric Oxide Production Measurement (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of nitric oxide, in cell culture supernatants to assess the anti-inflammatory effect of this compound A.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

This compound A

-

LPS

-

Cell culture medium

-

Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate. Pre-treat with different concentrations of this compound A for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Generate a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in the samples.

Conclusion

This compound A is a promising natural product with potential anticancer and anti-inflammatory activities. Its mechanism of action is likely to involve the modulation of key cellular signaling pathways, including the MAPK/ERK and NF-κB pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on obtaining more specific quantitative data on the biological activities of this compound A and elucidating the precise molecular targets and mechanisms responsible for its effects. Such research will be crucial for the development of this compound as a potential therapeutic agent.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone | MDPI [mdpi.com]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

A Technical Guide to the Biosynthesis of 3'-Methylflavokawin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavokawains, a group of chalcones predominantly found in the kava plant (Piper methysticum), have garnered significant interest for their diverse pharmacological activities. While flavokawain A, B, and C are the most well-characterized members, the biosynthesis of other derivatives, such as the hypothetical 3'-Methylflavokawin, represents an area of active investigation. This technical guide delineates a proposed biosynthetic pathway for this compound in plants, drawing upon established principles of flavonoid and chalcone metabolism. The pathway initiates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions involving chalcone synthase, hydroxylases, and O-methyltransferases. This document provides a comprehensive overview of the key enzymes, their putative functions, and relevant quantitative data. Furthermore, it details experimental protocols for the elucidation of this pathway and the characterization of its constituent enzymes. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic route and experimental workflows, offering a clear and concise reference for researchers in the fields of plant biochemistry, natural product chemistry, and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to begin with the core flavonoid pathway, starting from the amino acid phenylalanine. The pathway converges on the formation of a chalcone scaffold, which is subsequently modified by hydroxylation and a series of methylation events to yield the final product.

The key enzymatic steps are proposed as follows:

-

Phenylpropanoid Pathway: The pathway commences with the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational chalcone structure, naringenin chalcone.[1][2]

-

B-ring Hydroxylation: To introduce the 3'-hydroxyl group, a flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, is proposed to catalyze the hydroxylation of naringenin chalcone at the 3' position of the B-ring, yielding eriodictyol chalcone.

-

A- and B-ring Methylation: A series of regiospecific O-methyltransferases (OMTs) are responsible for the methylation of the hydroxyl groups. Based on the structures of known flavokawains, it is hypothesized that specific OMTs catalyze the methylation of the 4'- and 6'-hydroxyl groups on the A-ring and the 3'-hydroxyl group on the B-ring. The order of these methylation steps may vary. S-adenosyl-L-methionine (SAM) serves as the methyl group donor in these reactions.[3][4]

The final proposed product, this compound, would possess a chalcone backbone with methoxy groups at the 4'-, 6'-, and 3'- positions.

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis is limited due to the hypothetical nature of this specific pathway. However, kinetic data for related enzymes from the flavonoid and chalcone biosynthesis pathways provide valuable benchmarks.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source Organism | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.8 | 1.8 pkat/mg | Hordeum vulgare | [5] |

| Malonyl-CoA | 11 | - | Hordeum vulgare | [5] | |

| Flavonoid 3'-O-Methyltransferase | Quercetin | 15.2 | 0.12 pkat/µg | Citrus reticulata | [4] |

| Luteolin | 25.6 | 0.08 pkat/µg | Citrus reticulata | [4] | |

| Catechol-O-Methyltransferase (COMT) | Catechol | 140 | - | Rat Liver | [6] |

| 3,4-Dihydroxy-phenylacetic acid | 40 | - | Rat Liver | [6] |

Experimental Protocols

Elucidating the proposed biosynthetic pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing (RNA-seq) on tissues of a plant species known to produce methylated chalcones (e.g., Piper methysticum).

-

Gene Annotation: Identify candidate genes encoding CHS, F3'H, and OMTs based on sequence homology to known enzymes.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into expression vectors.

In Vitro Enzyme Assays

Objective: To determine the substrate specificity and kinetic parameters of the candidate O-methyltransferase.

Materials:

-

Purified recombinant OMT enzyme

-

Putative substrate (e.g., eriodictyol chalcone)

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

HPLC or LC-MS system

Procedure:

-

Set up a reaction mixture containing the purified enzyme, the chalcone substrate, and SAM in the reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

-

Centrifuge to pellet the protein and analyze the supernatant by HPLC or LC-MS to identify and quantify the methylated product.

-

For kinetic analysis, vary the substrate concentration while keeping the enzyme and SAM concentrations constant. Determine Km and Vmax values from Michaelis-Menten plots.[7]

Caption: Experimental workflow for in vitro OMT enzyme assay.

Gene Expression Analysis by qRT-PCR

Objective: To correlate the expression of candidate genes with the accumulation of methylated chalcones in different plant tissues or under various conditions.

Materials:

-

RNA isolated from different plant tissues

-

cDNA synthesis kit

-

Gene-specific primers for CHS, F3'H, OMTs, and a reference gene

-

SYBR Green or other fluorescent dye for real-time PCR

-

qRT-PCR instrument

Procedure:

-

Extract total RNA from plant tissues of interest.

-

Synthesize cDNA from the RNA templates.

-

Perform qRT-PCR using gene-specific primers and a fluorescent dye.

-

Analyze the relative gene expression levels using the ΔΔCt method, normalizing to a stably expressed reference gene.

Metabolite Profiling by LC-MS

Objective: To detect and quantify this compound and its precursors in plant extracts.

Materials:

-

Plant tissue samples

-

Extraction solvent (e.g., methanol or ethanol)

-

LC-MS system with a C18 column

Procedure:

-

Grind plant tissue to a fine powder in liquid nitrogen.

-

Extract the metabolites with the chosen solvent, followed by sonication and centrifugation.[8]

-

Filter the supernatant and inject it into the LC-MS system.

-

Separate the compounds using a suitable gradient of solvents (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect the compounds using mass spectrometry and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Quantify the compounds using a standard curve of an authentic standard, if available.

Logical Relationships and Signaling

The biosynthesis of flavonoids, including chalcones, is often regulated by various developmental and environmental cues. Transcription factors, such as MYB and bHLH proteins, are known to regulate the expression of genes in the flavonoid pathway in response to signals like light, wounding, and pathogen attack. While the specific signaling pathway regulating this compound is unknown, a general model of flavonoid biosynthesis regulation can be proposed.

Caption: General signaling pathway regulating flavonoid biosynthesis.

Conclusion

The biosynthesis of this compound in plants is a fascinating area of study with implications for drug development and metabolic engineering. While the exact pathway is yet to be fully elucidated, the proposed route, based on our extensive knowledge of flavonoid metabolism, provides a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to identifying and characterizing the genes and enzymes involved. Further investigation into this pathway will not only enhance our understanding of plant secondary metabolism but may also pave the way for the sustainable production of this potentially valuable bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering a Plant Polyketide Synthase for the Biosynthesis of Methylated Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetics of the enzymatic O-methylation of catechols and catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

A Comprehensive Review of 3'-Methylflavokawin and Related Flavokawain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological activities. Among these, the flavokawains, primarily isolated from the kava plant (Piper methysticum), have demonstrated promising anticancer properties. This technical guide provides a comprehensive literature review of 3'-Methylflavokawin and its closely related, more extensively studied analogues: Flavokawain A, Flavokawain B, and Flavokawain C.

While research on this compound is currently limited, this review summarizes the available chemical information and biological data. To provide a broader context for researchers, this guide delves into the significant body of work on Flavokawains A, B, and C, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways they modulate. This document aims to serve as a valuable resource for those involved in natural product research, oncology, and drug development.

This compound: An Enigmatic Chalcone

This compound is a distinct chemical entity within the flavokawain class. While its existence is confirmed through chemical synthesis and characterization, its biological activities remain largely unexplored in publicly available literature.

Chemical Information:

-

IUPAC Name: (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

-

CAS Number: 1044743-35-2

-

Molecular Formula: C₁₈H₁₈O₅

-

Molecular Weight: 314.3 g/mol

Biological Activity:

Limited data is available on the biological effects of this compound. One study on "6,3-methylflavokawin," which may be a related compound, reported cytotoxic activity against human HeLa cells with an IC50 value of 12.2 μM. However, the precise structure and relationship to this compound require further clarification. The current body of scientific literature lacks in-depth studies on its mechanism of action, pharmacokinetic profile, and in vivo efficacy. This represents a significant knowledge gap and an opportunity for future research.

Flavokawain A: A Modulator of Cell Cycle and Apoptosis

Flavokawain A (FKA) is the most abundant chalcone in kava extracts and has been the subject of numerous studies investigating its anticancer potential.[1]

Quantitative Data: In Vitro Cytotoxicity of Flavokawain A

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549/T (paclitaxel-resistant) | Lung Cancer | ~21 | [2] |

| A549 | Lung Cancer | ~26 | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay):

-

Cell Lines: Paclitaxel-resistant lung cancer A549 (A549/T) and parental A549 cells.[2]

-

Treatment: Cells were treated with FKA at concentrations of 2.5, 5, 10, 20, and 30 µM.[2]

-

Method: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. FKA's effect on normal human hepatic epithelial THLE-3 cells was also evaluated to determine toxicity.[2]

Western Blot Analysis:

-

Cell Lines: RT4 bladder cancer cells.[1]

-

Procedure: Cells were treated with or without FKA. After treatment, protein lysates (20–80 µg) were separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with specific primary antibodies.[1]

-

Visualization: Proteins were visualized using an enhanced chemiluminescence detection system.[1]

In Vivo Tumor Growth Inhibition:

-

Animal Model: Nude mice subcutaneously injected with RT4 bladder cancer cells.[1]

-

Treatment: Mice received daily oral administration of either a vehicle control or 50 mg/kg of FKA.[1]

-

Results: FKA treatment significantly reduced the growth rate of tumors and attenuated tumor growth by 64% compared to the control group.[1]

Signaling Pathways

Flavokawain A has been shown to induce G1 and G2-M cell cycle arrests, depending on the p53 status of the cancer cells.[1] In p53 wild-type cells, FKA upregulates p21 and p27, leading to a G1 arrest. In p53 mutant cells, it induces a G2-M arrest.[1] FKA also induces apoptosis through a Bax protein-dependent and mitochondria-dependent pathway.[3][4] It causes a loss of mitochondrial membrane potential and the release of cytochrome c.[3][5]

Flavokawain B: A Potent Inducer of Apoptosis

Flavokawain B (FKB) is another key chalcone from the kava plant with well-documented anticancer activities. Its primary mechanism of action involves the induction of apoptosis through multiple signaling pathways.

Quantitative Data: In Vitro Cytotoxicity of Flavokawain B

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SNU-478 | Cholangiocarcinoma | 69.4 | [6] |

| MCF-7 | Breast Cancer | 7.70 ± 0.30 µg/mL | [7] |

| MDA-MB-231 | Breast Cancer | 5.90 ± 0.30 µg/mL | [7] |

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Lines: Human cholangiocarcinoma cell line SNU-478.[6]

-

Treatment: Cells were treated with FKB at concentrations ranging from 0-100 μmol/l for 72 hours.[6]

-

Method: Cell viability was determined by measuring the absorbance at 570 nm after incubation with MTT solution.[8]

Western Blot Analysis for Apoptotic Proteins:

-

Cell Lines: Synovial sarcoma cell lines SYO-I and HS-SY-II.[8]

-

Procedure: Equal amounts of protein (50 μg) from cell lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was incubated with primary antibodies against DR5, Bim, Puma, survivin, Bax, and Bcl-2 overnight at 4°C.[8]

-

Visualization: Immunoreactive bands were visualized using an enhanced chemiluminescence detection system.[8]

In Vivo Xenograft Model:

-

Animal Model: Subcutaneous xenograft model using SUN-478 cells in mice.[6]

-

Treatment: The study evaluated the in vivo effect of FKB on cholangiocarcinoma.[6]

-

Results: The FKB single treatment group showed inhibition of tumor growth.[6]

Signaling Pathways

Flavokawain B is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] It upregulates the expression of pro-apoptotic proteins such as DR5, Bim, Puma, and Bax, while down-regulating anti-apoptotic proteins like survivin and Bcl-2.[8][9] FKB treatment leads to the activation of caspases-3/7, -8, and -9.[8][9] Furthermore, FKB has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6][10]

Flavokawain C: An Inhibitor of Cell Proliferation and Migration

Flavokawain C (FKC) has also demonstrated significant anticancer properties, particularly in liver and colon cancer cells.[9][11] Its mechanism of action involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and migration.

Quantitative Data: In Vitro Cytotoxicity of Flavokawain C

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Bladder Cancer | ≤17 | [9] |

| RT4 | Bladder Cancer | ≤17 | [9] |

| EJ | Bladder Cancer | ≤17 | [9] |

| L02 | Liver Cancer | <60 | [9] |

| HepG2 | Liver Cancer | <60 | [9] |

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Lines: Huh-7, HepG2, Hep3B (liver cancer), and MIHA (normal liver) cells.[11]

-

Treatment: Cells were treated with various concentrations of FKC for 48 hours.[11]

-

Method: Cell viability was assessed by measuring the absorbance at 490 nm after the addition of MTT solution and dissolution of formazan crystals in DMSO.[11]

Trans-well Migration Assay:

-

Cell Lines: Liver cancer cells.[11]

-

Treatment: Cells were treated with 4, 8, and 16 μM of FKC for 48 hours.[11]

-

Method: A cell suspension was added to the upper chamber of a Trans-well plate, and the lower chamber contained a chemoattractant. After 48 hours, migrated cells on the lower surface were fixed, stained with crystal violet, and counted.[11]

In Vivo Xenograft Tumor Growth:

-

Animal Model: BALB/c nude mice bearing Huh-7-derived xenograft tumors.[11]

-

Treatment: Mice were administered either PBS or 16 mg/kg of FKC every other day for two weeks.[11]

-

Results: FKC significantly inhibited tumor growth rate without affecting the body weight of the mice.[11]

Signaling Pathways

Recent studies have elucidated that Flavokawain C exerts its anticancer effects by targeting the FAK/PI3K/AKT signaling pathway.[11] Inhibition of this pathway leads to reduced cell proliferation and migration in liver cancer cells. FKC treatment has been shown to decrease the phosphorylation of FAK, PI3K, and AKT in a dose-dependent manner.[11]

Conclusion and Future Directions

The flavokawains, particularly Flavokawain A, B, and C, have demonstrated significant potential as anticancer agents in a variety of preclinical models. They exert their effects through the modulation of critical cellular processes, including cell cycle progression, apoptosis, and cell migration, by targeting key signaling pathways. The detailed experimental protocols and quantitative data presented in this review provide a solid foundation for researchers to build upon.

The limited research on this compound highlights a clear area for future investigation. Its structural similarity to the other flavokawains suggests it may possess similar or unique biological activities. Future studies should focus on the synthesis of this compound and its analogues, followed by comprehensive in vitro and in vivo screening to elucidate their pharmacological profiles and mechanisms of action. Such research will be crucial in expanding our understanding of the structure-activity relationships within the flavokawain class and could lead to the development of novel and effective cancer therapeutics.

References

- 1. Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity and mechanism of flavokawain A in inhibiting P-glycoprotein expression in paclitaxel resistance of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Flavokawain A, a novel chalcone from kava extract, induces apoptosis in bladder cancer cells by involvement of Bax protein-dependent and mitochondria-dependent apoptotic pathway and suppresses tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavokawain B, a Kava Chalcone, Induces Apoptosis in Synovial Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 11. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

3'-Methylflavokawin: A Technical Guide on its Discovery and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery and biological characterization of 3'-Methylflavokawin, a prenylflavonoid with emerging anticancer potential. Due to the limited availability of data on this compound, this guide also incorporates detailed information on its close structural analogs, Flavokawain A, B, and C, to provide a broader context for its potential mechanisms of action. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and experimental workflows to support further research and development efforts in the field of oncology.

Introduction

Flavonoids and chalcones are classes of naturally occurring compounds that have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties. Among these, the flavokawains, a group of chalcones predominantly found in the kava plant (Piper methysticum), have demonstrated promising cytotoxic effects against various cancer cell lines. This compound, a specific chalcone, has been identified and isolated from Humulus lupulus (hops). While research on this particular compound is still in its nascent stages, its structural similarity to other well-studied flavokawains suggests it may possess comparable biological activities. This guide aims to consolidate the current knowledge on this compound and its analogs to facilitate further investigation into its therapeutic potential.

Initial Discovery and Synthesis

Discovery of this compound

This compound is a naturally occurring chalcone that can be isolated from the herbs of Humulus lupulus. Its chemical structure is characterized by a chalcone backbone with specific methylation and hydroxylation patterns.

Chemical Structure of this compound:

-

Molecular Formula: C₁₈H₁₈O₅

-

CAS Number: 1044743-35-2

Synthesis of Flavokawain Derivatives

General Synthesis Workflow for Flavokawain Analogs:

Caption: General workflow for the synthesis of flavokawain analogs.

In Vitro Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Table 1: IC50 Values of this compound and its Analogs in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | HeLa | Cervical Cancer | 12.2 | |

| Flavokawain A | T24 | Bladder Cancer | 16.7 | [1] |

| RT4 | Bladder Cancer | 20.8 | [1] | |

| UMUC-3 | Bladder Cancer | 17.7 | [1] | |

| HT1376 | Bladder Cancer | 14.7 | [1] | |

| 5637 | Bladder Cancer | 13.1 | [1] | |

| TCCSUP | Bladder Cancer | 10.55 | [1] | |

| HT1197 | Bladder Cancer | 7.9 | [1] | |

| Flavokawain B | MDA-MB-231 | Breast Cancer | 12.3 | [2] |

| MCF-7 | Breast Cancer | 33.8 | [2] | |

| A375 | Melanoma | 7.16 (µg/mL) | [3] | |

| A2058 | Melanoma | 10.8 (µg/mL) | [4] | |

| SNU-478 | Cholangiocarcinoma | 69.4 | [5] | |

| Flavokawain C | HCT 116 | Colon Cancer | 12.75 | [6][7] |

| T24 | Bladder Cancer | < 17 | [7] | |

| RT4 | Bladder Cancer | < 17 | [7] | |

| EJ | Bladder Cancer | < 17 | [7] | |

| HepG2 | Liver Cancer | 57.04 | [7] | |

| Huh-7 | Liver Cancer | 23.42 | [8] | |

| Hep3B | Liver Cancer | 28.88 | [8] |

Mechanism of Action

The anticancer activity of flavokawains is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily through the modulation of key signaling pathways.

Induction of Apoptosis

Flavokawains have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Flavokawain-induced apoptosis signaling pathways.

Cell Cycle Arrest

Flavokawains can halt the progression of the cell cycle, typically at the G2/M phase, by modulating the expression of key cell cycle regulatory proteins.

Caption: Flavokawain-induced G2/M cell cycle arrest.

Modulation of PI3K/Akt and MAPK Signaling Pathways

The anticancer effects of flavokawains are also linked to their ability to inhibit pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways.

Caption: Flavokawain-mediated inhibition of PI3K/Akt and MAPK pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anticancer activity of flavokawains. These should be adapted and optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[9]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[9]

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[10]

-

Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.[10]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases, cyclins).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against cervical cancer cells. While specific data on this compound remains limited, the extensive research on its close analogs, Flavokawain A, B, and C, provides a strong foundation for understanding its potential anticancer mechanisms. These mechanisms likely involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways such as PI3K/Akt and MAPK.

Future research should focus on a more comprehensive evaluation of this compound's anticancer activity across a broader panel of cancer cell lines. Detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways it modulates. Furthermore, in vivo studies are necessary to assess its efficacy and safety in preclinical models. The synthesis of derivatives of this compound could also lead to the development of more potent and selective anticancer agents. This in-depth technical guide serves as a valuable resource to stimulate and guide these future research endeavors.

References

- 1. Effects of the Kava Chalcone Flavokawain A Differ in Bladder Cancer Cells with Wild-type versus Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The In Vitro and In Vivo Anticancer Properties of Chalcone Flavokawain B through Induction of ROS-Mediated Apoptotic and Autophagic Cell Death in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Flavokawain B Inhibits Growth of Cholangiocarcinoma Cells by Suppressing the Akt Pathway | In Vivo [iv.iiarjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Flavokawain C Inhibits Cell Cycle and Promotes Apoptosis, Associated with Endoplasmic Reticulum Stress and Regulation of MAPKs and Akt Signaling Pathways in HCT 116 Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavokawain C inhibits proliferation and migration of liver cancer cells through FAK/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

An In-Depth Technical Guide to 3'-Methylflavokawin: Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin is a member of the chalcone family, a class of flavonoids known for their diverse biological activities. As a derivative of flavokawain B, it is of significant interest to researchers in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of this compound, intended to serve as a foundational resource for further research and development.

Physical and Chemical Characteristics

This compound is a yellow powder. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be detailed as follows.

| Property | Value | Source/Method |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | - |

| Molecular Formula | C₁₈H₁₈O₅ | --INVALID-LINK-- |

| Molecular Weight | 314.3 g/mol | --INVALID-LINK-- |

| CAS Number | 1044743-35-2 | - |

| Appearance | Yellow powder | General observation for chalcones |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. | Based on solubility of Flavokawain B[1] |

Synthesis and Isolation

Synthetic Approach: Claisen-Schmidt Condensation

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction. This method is widely used for the synthesis of chalcones and their derivatives.[2][3]

Reaction Scheme:

Detailed Protocol:

-

Preparation of Reactants: Dissolve equimolar amounts of 2-hydroxy-4,6-dimethoxy-3-methylacetophenone and 4-hydroxybenzaldehyde in ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), while stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for an extended period (typically 24-48 hours) to ensure complete reaction.

-

Workup: Pour the reaction mixture into a beaker of ice water and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]

Isolation from Natural Sources

This compound is a naturally occurring chalcone found in hops (Humulus lupulus).[4] The isolation of flavonoids from hops typically involves extraction followed by chromatographic separation.

Workflow for Isolation:

Detailed Protocol:

-

Extraction: The dried and ground plant material (Humulus lupulus) is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of flavonoids and other secondary metabolites.[4]

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques to separate the individual components. High-speed counter-current chromatography (HSCCC) is an effective method for the separation of flavonoids from hops.[5] Alternatively, traditional column chromatography using silica gel or Sephadex LH-20 can be employed.[6]

-

Fraction Collection and Analysis: Fractions are collected and analyzed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Purification: The fractions rich in the target compound are combined, and the solvent is evaporated. Further purification may be necessary to obtain this compound in high purity.

Spectral Characteristics

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound would exhibit characteristic signals for its aromatic protons, methoxy groups, methyl group, and the α,β-unsaturated ketone system. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the methoxy and methyl groups.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (314.3 g/mol ). Fragmentation patterns would likely involve cleavages of the chalcone backbone, leading to characteristic fragment ions.

UV-Visible Spectroscopy

Chalcones typically exhibit two major absorption bands in their UV-Vis spectra. For this compound, these would be expected in the ranges of 220-270 nm (Band II) and 340-390 nm (Band I), corresponding to the benzoyl and cinnamoyl systems, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups, including:

-

A broad O-H stretching band for the hydroxyl group.

-

C-H stretching bands for the aromatic and methyl groups.

-

A strong C=O stretching band for the carbonyl group of the chalcone.

-

C=C stretching bands for the aromatic rings and the α,β-unsaturated system.

-

C-O stretching bands for the methoxy and hydroxyl groups.

Biological Activity and Mechanism of Action

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against cancer cell lines. Notably, it has an IC₅₀ value of 12.2 µM against HeLa cells. The cytotoxic activity of flavokawains is often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[7][8]

Anti-inflammatory Activity

Like other flavonoids, this compound is expected to possess anti-inflammatory properties. The anti-inflammatory effects of flavones are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Signaling Pathways in Inflammation:

Flavonoids, including chalcones, are known to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. By inhibiting these pathways, they can suppress the production of inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[9][10][11][12]

ADMET Profile (Predicted)

As experimental ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is limited, in silico predictive models are valuable tools for assessing its drug-like properties.[3][13][14][15]

| ADMET Property | Predicted Value/Characteristic |

| Absorption | Moderate to good intestinal absorption is predicted based on its physicochemical properties. |

| Distribution | Likely to exhibit good distribution into tissues due to its lipophilic nature. |

| Metabolism | Expected to be metabolized in the liver, primarily through cytochrome P450 enzymes. |

| Excretion | Metabolites are likely to be excreted through renal and biliary pathways. |

| Toxicity | Predictive models can be used to assess potential cardiotoxicity, hepatotoxicity, and mutagenicity. |

Conclusion

This compound is a promising natural product with potential applications in cancer and inflammatory disease research. This guide provides a summary of its known and predicted characteristics, offering a starting point for further investigation. The development of detailed synthetic and isolation protocols, along with comprehensive spectral and biological characterization, will be crucial for unlocking the full therapeutic potential of this intriguing chalcone.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Design, Synthesis and Docking Studies of Flavokawain B Type Chalcones and Their Cytotoxic Effects on MCF-7 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. Prenylflavonoids and phloroglucinol derivatives from hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Coccal Activity and Composition of the Essential Oils and Methanolic Extracts Obtained from Brewing Quality Humulus lupulus L. Hop Pellets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. Multienzymatic biotransformation of flavokawain B by entomopathogenic filamentous fungi: structural modifications and pharmacological predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

3'-Methylflavokawin: A Technical Guide on its Core Biological Activities

CAS Registry Number: 1044743-35-2[1][2]

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin is a chalcone, a class of compounds that form a central part of the flavonoid family. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its potential as an anticancer agent. While direct experimental data on this compound is limited, this guide also draws upon findings from the closely related compound, Flavokawain B, to infer potential mechanisms of action, particularly the inhibition of the STAT3 signaling pathway.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C18H18O5 | [1][2] |

| Molecular Weight | 314.3 g/mol | [1][2] |

| Physical Description | Yellow powder | [2] |

| Chemical Name | (E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | [2] |

Anticancer Activity

Cytotoxicity

This compound has demonstrated cytotoxic effects against human cervical cancer cells (HeLa).

| Cell Line | Assay | IC50 | Incubation Time | Reference |

| HeLa | MTT Assay | 12.2 µM | 72 hours | [3] |

Putative Mechanism of Action: STAT3 Signaling Pathway Inhibition

While direct evidence for this compound is pending, the structurally similar chalcone, Flavokawain B, has been shown to exert its anticancer effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[4][5] Inhibition of this pathway is a key strategy in cancer therapy.

The proposed mechanism involves the suppression of STAT3 phosphorylation, which prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in tumorigenesis.[6][5][7]

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the anticancer activity of this compound.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

MTT Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

-

Cell Seeding: Seed cells in a culture plate to achieve a confluent monolayer (95-100%) within 24-48 hours.[8]

-

Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.[8][9]

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[10]

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3) as an indicator of STAT3 activation.

-

Cell Treatment and Lysis: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and collect the protein extract.[11][12]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11][12]

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with HRP-conjugated secondary antibodies.[13][14]

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[14]

-

Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (e.g., β-actin or GAPDH).[12]

RT-qPCR for Gene Expression Analysis

This method is used to quantify the expression of STAT3 target genes.

-

RNA Isolation: Isolate total RNA from cells treated with this compound.[15]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[16][17]

-

qPCR: Perform quantitative PCR using the cDNA as a template with primers specific for STAT3 target genes (e.g., Bcl-2, Cyclin D1).[18]

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often normalized to a housekeeping gene.

Conclusion

This compound is a promising natural compound with demonstrated anticancer activity. While further research is needed to fully elucidate its mechanisms of action, its structural similarity to known STAT3 inhibitors like Flavokawain B suggests a potential role in modulating this critical oncogenic pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound.

References

- 1. realgenelabs.com [realgenelabs.com]

- 2. biocrick.com [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]

- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Scratch Wound Healing Assay [bio-protocol.org]

- 10. med.virginia.edu [med.virginia.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 17. elearning.unite.it [elearning.unite.it]

- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 3'-Methylflavokawin: A Technical Guide

Disclaimer: Due to the limited availability of specific data on 3'-Methylflavokawin, this document focuses on the well-researched, structurally similar chalcone, Flavokawain A (FKA). The mechanisms detailed herein are based on studies of FKA and are presented as a probable model for the action of this compound.

Introduction

This compound belongs to the flavokawain class of chalcones, naturally occurring compounds found in the kava plant (Piper methysticum). These compounds have garnered significant interest for their potential therapeutic properties, particularly in oncology. This guide provides an in-depth overview of the molecular mechanisms underlying the anti-cancer effects of flavokawains, with a focus on Flavokawain A as a representative molecule. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.

Induction of Apoptosis

Flavokawain A has been demonstrated to induce apoptosis in various cancer cell lines through the intrinsic, mitochondria-dependent pathway.[1] This process is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.[1]

Key Molecular Events in FKA-Induced Apoptosis:

-

Upregulation of Pro-Apoptotic Proteins: FKA treatment leads to an increased expression of Bax, a pro-apoptotic member of the Bcl-2 family.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic proteins such as Bcl-2 and survivin is significantly reduced.[2]

-

Caspase Activation: FKA triggers the cleavage and activation of caspase-9 and caspase-3, which are key executioners of apoptosis.[1]

-

PARP Cleavage: The activation of caspases leads to the cleavage of poly-(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol outlines a general procedure for quantifying apoptosis using flow cytometry.

-

Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-apoptotic.

Signaling Pathway: Intrinsic Apoptosis

Caption: FKA-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Flavokawain A has been shown to induce cell cycle arrest in a p53-dependent manner. In cancer cells with wild-type p53, FKA typically induces a G1 arrest, while in cells with mutant p53, a G2/M arrest is observed.[3][4]

Quantitative Data on FKA-Induced Cell Cycle Arrest

| Cell Line | p53 Status | Effect of FKA | Key Proteins Modulated | Reference |

| RT4 (Bladder Cancer) | Wild-type | G1 arrest | ↑ p21, ↑ p27 | [3][4] |

| T24 (Bladder Cancer) | Mutant | G2/M arrest | ↓ Myt1, ↓ Wee1, ↑ Cyclin B1 | [4] |

| PC3 (Prostate Cancer) | Null | G2/M arrest | Interference with tubulin polymerization, ↓ survivin | [5] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Culture cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Diagram: p53-Dependent Cell Cycle Arrest by FKA

Caption: Differential cell cycle arrest by FKA based on p53 status.

Modulation of Key Signaling Pathways

Flavokawain A exerts its anti-cancer effects by modulating several critical intracellular signaling pathways, including the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.

Experimental Protocol: Western Blotting

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway: NF-κB Inhibition by FKA

Caption: FKA-mediated inhibition of the NF-κB pathway.

Signaling Pathway: PI3K/Akt/mTOR and MAPK Inhibition by FKA

Caption: FKA inhibits the PI3K/Akt/mTOR and MAPK signaling pathways.

Anti-inflammatory and Anti-tumor Activity In Vivo

In addition to its in vitro effects, Flavokawain A has demonstrated anti-tumor activity in animal models. Peritumoral injection of FKA in a mouse model of bladder cancer resulted in significant tumor inhibition.[2] Furthermore, oral administration of FKA has been shown to have immunomodulatory effects without signs of toxicity in mice.[2]

Quantitative In Vivo Data for FKA

| Animal Model | FKA Administration | Outcome | Reference |

| Mouse model of bladder cancer | 30 mg/kg; peritumoral injection; every 3 days for 24 days | Exhibited anti-tumor activity | [2] |

| Balb/c mice | 50 mg/kg; oral administration; 28 days | No toxicity, immunomodulatory effects | [2] |

Conclusion

The available evidence strongly suggests that flavokawains, represented by Flavokawain A, are promising anti-cancer agents with a multi-faceted mechanism of action. They effectively induce apoptosis and cell cycle arrest in cancer cells and modulate key signaling pathways that are often dysregulated in cancer. Further research is warranted to fully elucidate the specific activities of this compound and to explore its therapeutic potential in a clinical setting. The experimental protocols and pathway diagrams provided in this guide offer a framework for future investigations into this important class of natural compounds.

References

- 1. The flavokawains: uprising medicinal chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the kava chalcone flavokawain A differ in bladder cancer cells with wild-type versus mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3'-Methylflavokawin: A Comprehensive Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Methylflavokawin, a member of the flavokawain family of chalcones, has emerged as a molecule of interest in pharmacological research due to its potential therapeutic properties. This technical guide provides a detailed overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory and anticancer effects. This document summarizes available quantitative data, outlines general experimental protocols for assessing its activity, and illustrates the potential signaling pathways involved.

Introduction

Flavonoids and chalcones are classes of naturally occurring compounds that have garnered significant attention for their diverse biological activities. This compound, a methylated derivative of flavokawain, is distinguished by its unique chemical structure which is believed to contribute to its bioactivity. This guide aims to consolidate the existing scientific knowledge on this compound to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Preliminary studies have indicated that methyl-substituted flavones possess antiproliferative properties. While extensive data on this compound is still emerging, related compounds have shown notable effects.

Quantitative Data: Antiproliferative Activity

| Compound | Cell Line | IC50 Value | Reference |

| 3,3'-Dimethylflavone | HL-60 (Human promyelocytic leukemia) | 76 μM | [1] |

Note: Data for this compound is limited. The data presented is for a closely related compound to indicate the potential activity of this class of molecules.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.